molecular formula C12H20N2 B12828065 (5-(tert-Butyl)-2-methylbenzyl)hydrazine

(5-(tert-Butyl)-2-methylbenzyl)hydrazine

Cat. No.: B12828065
M. Wt: 192.30 g/mol
InChI Key: HPUYQQQGAUKCKG-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-2-methylbenzyl)hydrazine is an organic compound that features a hydrazine functional group attached to a benzyl ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-2-methylbenzyl)hydrazine typically involves the reaction of (5-(tert-Butyl)-2-methylbenzyl)chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the hydrazine group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and potentially hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-2-methylbenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used to replace the hydrazine group under appropriate conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the hydrazine group.

Scientific Research Applications

(5-(tert-Butyl)-2-methylbenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-2-methylbenzyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(tert-Butyl)-2-methylbenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.

    (5-(tert-Butyl)-2-methylbenzyl)chloride: Precursor in the synthesis of (5-(tert-Butyl)-2-methylbenzyl)hydrazine.

    (5-(tert-Butyl)-2-methylbenzyl)alcohol: Another related compound with an alcohol group.

Uniqueness

This compound is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

(5-tert-butyl-2-methylphenyl)methylhydrazine

InChI

InChI=1S/C12H20N2/c1-9-5-6-11(12(2,3)4)7-10(9)8-14-13/h5-7,14H,8,13H2,1-4H3

InChI Key

HPUYQQQGAUKCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)CNN

Origin of Product

United States

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